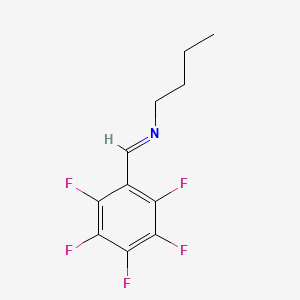
(E)-N-Butyl-1-(pentafluorophenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-Butyl-1-(pentafluorophenyl)methanimine is an organic compound characterized by the presence of a pentafluorophenyl group attached to a methanimine moiety, with a butyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Butyl-1-(pentafluorophenyl)methanimine typically involves the reaction of pentafluorobenzaldehyde with butylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the scalability and feasibility of industrial production.
Chemical Reactions Analysis
Types of Reactions
(E)-N-Butyl-1-(pentafluorophenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions may yield amines or other reduced derivatives.
Substitution: The pentafluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the pentafluorophenyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups attached to the pentafluorophenyl ring.
Scientific Research Applications
(E)-N-Butyl-1-(pentafluorophenyl)methanimine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical assays and studies involving enzyme interactions.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-Butyl-1-(pentafluorophenyl)methanimine involves its interaction with specific molecular targets. The pentafluorophenyl group can engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl esters: These compounds share the pentafluorophenyl group and exhibit similar reactivity in nucleophilic substitution reactions.
Methenamine derivatives: Compounds like methenamine hippurate have structural similarities and are used in different applications, such as urinary tract antiseptics.
Uniqueness
(E)-N-Butyl-1-(pentafluorophenyl)methanimine is unique due to the combination of the pentafluorophenyl group and the butyl-substituted methanimine moiety. This structural arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62454-79-9 |
|---|---|
Molecular Formula |
C11H10F5N |
Molecular Weight |
251.20 g/mol |
IUPAC Name |
N-butyl-1-(2,3,4,5,6-pentafluorophenyl)methanimine |
InChI |
InChI=1S/C11H10F5N/c1-2-3-4-17-5-6-7(12)9(14)11(16)10(15)8(6)13/h5H,2-4H2,1H3 |
InChI Key |
URKQDVFSPSXMMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=CC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















